molecular formula C14H18N2O2S B7542566 N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide

N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide

Cat. No.: B7542566
M. Wt: 278.37 g/mol
InChI Key: AZYSLPDCEKJBLV-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide is a chemical compound with the molecular formula C13H17NO2S It is known for its unique structure, which includes a cyclopentanecarboxamide moiety linked to a 2-methoxyphenyl group through a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide typically involves the reaction of 2-methoxyaniline with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with a thiol to form the desired carbamothioyl compound. The reaction conditions often include an inert atmosphere, such as nitrogen, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbamothioyl group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.

    Substitution: Sodium hydride, alkyl halides; reactions are conducted in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methylphenyl)carbamothioyl]cyclopentanecarboxamide
  • N-[(2-methoxyphenyl)carbamothioyl]thiophene-2-carboxamide

Uniqueness

N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide is unique due to its specific combination of a cyclopentanecarboxamide moiety and a 2-methoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its potential for specialized uses.

Properties

IUPAC Name

N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-18-12-9-5-4-8-11(12)15-14(19)16-13(17)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYSLPDCEKJBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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